Methyl 2-benzoyl-3,5-dimethoxybenzoate
Description
Methyl 2-benzoyl-3,5-dimethoxybenzoate is a substituted benzoate ester featuring a benzoyl group at the 2-position and methoxy groups at the 3- and 5-positions. For instance, methyl 2-acetyl-3,5-dimethoxybenzoate (an acetyl-substituted analog) is synthesized by acylating a methoxy ester precursor with acetyl chloride (52% yield) . Similarly, hydrazone derivatives of methyl 2-formyl-3,5-dimethoxybenzoate are prepared via condensation with hydrazides . The benzoyl group likely imparts distinct electronic and steric properties compared to substituents like formyl or acetyl, influencing reactivity and applications in pharmaceuticals or materials science .
Properties
CAS No. |
35773-93-4 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
methyl 2-benzoyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H16O5/c1-20-12-9-13(17(19)22-3)15(14(10-12)21-2)16(18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
OFOLYIFDVXMXQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-3,5-dimethoxybenzoate typically involves the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The benzoylation of the resulting ester can be achieved using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzoyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-benzoyl-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzoyl-3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Reactivity
The substituent at the 2-position of the benzoate scaffold determines the compound’s chemical behavior. Key analogs include:
- Reactivity Differences: The formyl group in methyl 2-formyl-3,5-dimethoxybenzoate enables nucleophilic additions (e.g., with amines to form isoindolinones) . Halogenated analogs (e.g., bromo derivatives) are typically less reactive in condensation reactions but valuable in cross-coupling chemistry .
Physicochemical Properties
- Crystallography :
- Hydrazone derivatives of methyl 2-formyl-3,5-dimethoxybenzoate exhibit E-configuration azomethine bonds (C=N: 1.269 Å) and intramolecular hydrogen bonding, stabilizing their crystal structures .
- The benzoyl group’s bulkiness may increase dihedral angles between aromatic rings, affecting packing efficiency and solubility.
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